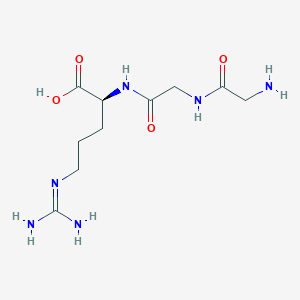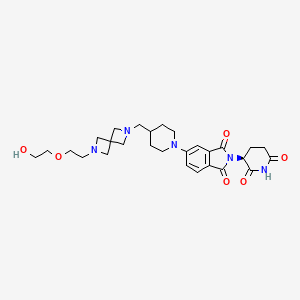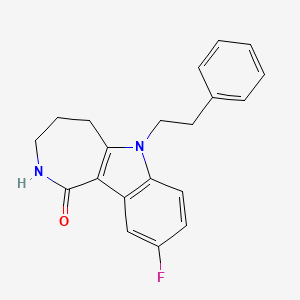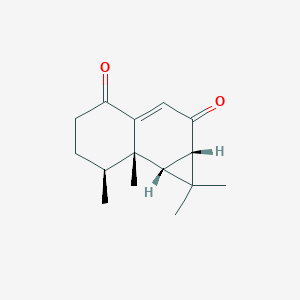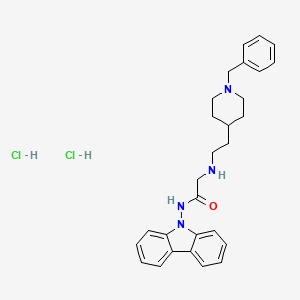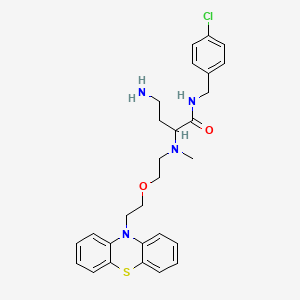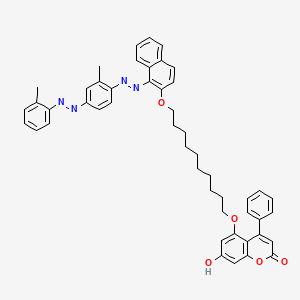
LD-Attec2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LD-Attec2 is a chimeric autophagy-tethering compound designed to target and degrade lipid droplets within cells. This compound is part of a novel class of bifunctional molecules that hijack the autophagosomal pathway for the degradation of cellular components, including non-protein biomolecules such as lipids .
Vorbereitungsmethoden
The synthesis of LD-Attec2 involves the design of bifunctional molecules that can bind to both lipid droplets and autophagosomal proteins. The preparation process includes:
Designing the bifunctional molecule: One end of the molecule is designed to bind to lipid droplets, while the other end binds to the autophagosomal protein LC3.
Chemical synthesis: The bifunctional molecules are synthesized by connecting the lipid-binding moiety and the LC3-binding moiety through a short linker
Industrial production: The industrial production of this compound involves large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy.
Analyse Chemischer Reaktionen
LD-Attec2 undergoes several types of chemical reactions:
Binding reactions: The compound binds to lipid droplets and the autophagosomal protein LC3 through hydrophobic interactions.
Formation of ternary complex: This compound forms a ternary complex with lipid droplets and LC3, leading to the engulfment of the complex into autophagosomes.
Autophagic degradation: The ternary complex is degraded through the autophagic pathway, resulting in the breakdown of lipid droplets into simpler components.
Wissenschaftliche Forschungsanwendungen
LD-Attec2 has several scientific research applications:
Chemistry: The compound is used to study the mechanisms of autophagy and lipid metabolism.
Biology: This compound is employed in research on cellular processes involving lipid droplets and autophagy.
Medicine: The compound has potential therapeutic applications in treating diseases associated with lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases
Wirkmechanismus
LD-Attec2 exerts its effects through the following mechanism:
Binding to lipid droplets: The compound binds to lipid droplets via hydrophobic interactions.
Recruitment of LC3: This compound simultaneously binds to the autophagosomal protein LC3, forming a ternary complex.
Engulfment and degradation: The ternary complex is engulfed by autophagosomes and subsequently degraded through the autophagic pathway, providing an energy source for the cells.
Vergleich Mit ähnlichen Verbindungen
LD-Attec2 is unique compared to other similar compounds due to its ability to target and degrade non-protein biomolecules. Similar compounds include:
PROteolysis TArgeting Chimeras (PROTACs): These compounds target proteins for degradation via the ubiquitin-proteasome system.
Autophagy-targeting chimeras (AUTACs): These compounds target proteins for degradation via the autophagosomal pathway.
Other autophagy-tethering compounds (ATTECs): These compounds target various cellular components for degradation via the autophagosomal pathway.
This compound stands out due to its specific targeting of lipid droplets, making it a valuable tool for studying lipid metabolism and related diseases .
Eigenschaften
Molekularformel |
C49H48N4O5 |
|---|---|
Molekulargewicht |
772.9 g/mol |
IUPAC-Name |
7-hydroxy-5-[10-[1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]oxydecoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C49H48N4O5/c1-34-18-12-15-23-42(34)51-50-38-25-26-43(35(2)30-38)52-53-49-40-22-14-13-21-37(40)24-27-44(49)56-28-16-7-5-3-4-6-8-17-29-57-45-31-39(54)32-46-48(45)41(33-47(55)58-46)36-19-10-9-11-20-36/h9-15,18-27,30-33,54H,3-8,16-17,28-29H2,1-2H3 |
InChI-Schlüssel |
XLMMYLGTSGIVKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCOC5=CC(=CC6=C5C(=CC(=O)O6)C7=CC=CC=C7)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


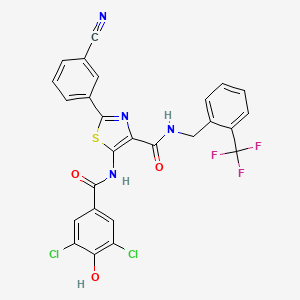

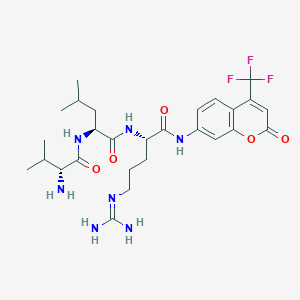
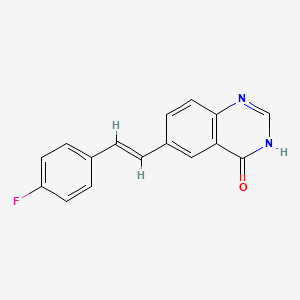
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
